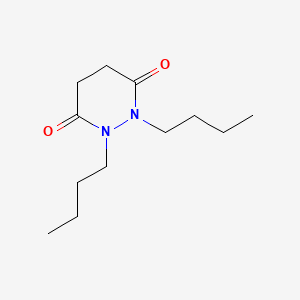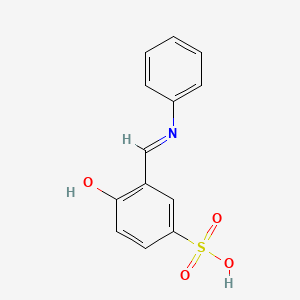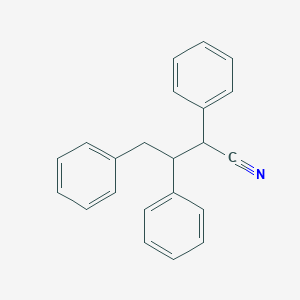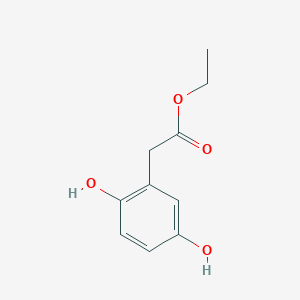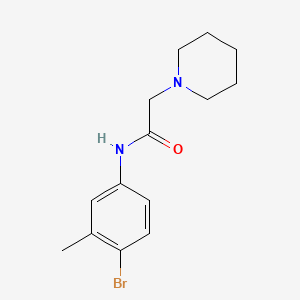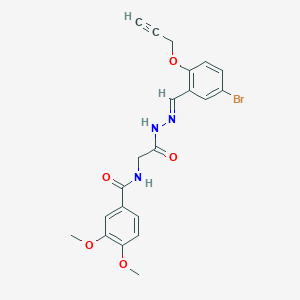
N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated benzylidene group, a propynyloxy substituent, and a dimethoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 5-bromo-2-(2-propynyloxy)benzaldehyde with hydrazine hydrate under reflux conditions.
Coupling with Dimethoxybenzamide: The intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反应分析
Types of Reactions
N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学研究应用
N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound’s brominated benzylidene group and propynyloxy substituent allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
- N-(2-((2-(5-Bromo-2-hydroxybenzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
- N-(4-((2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
- N-(2-((2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)carbonyl)phenyl)-4-chlorobenzenesulfonamide
Uniqueness
N-(2-(2-(5-Bromo-2-(2-propynyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propynyloxy substituent and dimethoxybenzamide moiety differentiate it from other similar compounds, potentially offering unique advantages in specific applications.
属性
CAS 编号 |
847592-02-3 |
|---|---|
分子式 |
C21H20BrN3O5 |
分子量 |
474.3 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H20BrN3O5/c1-4-9-30-17-8-6-16(22)10-15(17)12-24-25-20(26)13-23-21(27)14-5-7-18(28-2)19(11-14)29-3/h1,5-8,10-12H,9,13H2,2-3H3,(H,23,27)(H,25,26)/b24-12+ |
InChI 键 |
LSBRDPQRDAEHFQ-WYMPLXKRSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC#C)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC#C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




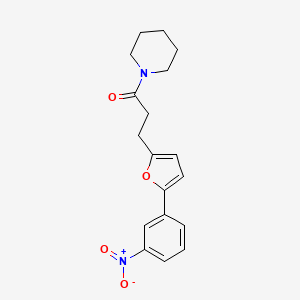
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
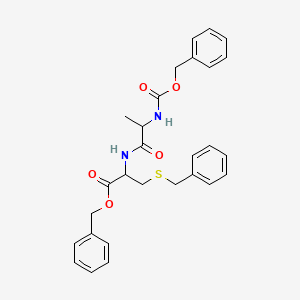
![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)
